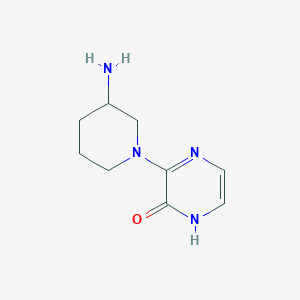

1-Ethynyl-2-fluoro-4-methoxybenzene

Overview

Description

1-Ethynyl-2-fluoro-4-methoxybenzene is a chemical compound with the molecular weight of 150.15 . It is also known as 2-ethynyl-1-fluoro-4-methoxybenzene .

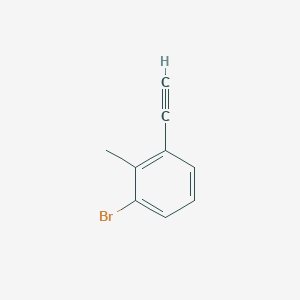

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis

This compound has been employed in the cross-coupling of phenylacetylenes . It may be used in the preparation of 3- (2-deoxy-β-D-ribofuranosyl)-6- (2-fluorophenyl)-2,3-dihydrofuro- [2,3- d ]pyrimidin-2-one and 4- (2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Application in Sonogashira Cross-Coupling Reactions

1-Ethynyl-2-fluoro-4-methoxybenzene has been utilized in Sonogashira cross-coupling reactions. A study by Wüst and Kniess (2003) highlighted its use in synthesizing 4-[18F]fluorophenylethynyl-substituted compounds, showcasing its potential in creating fluorine-18 labeled compounds for medical applications (Wüst & Kniess, 2003).

Photophysics in Solutions and Crystals

Levitus et al. (2001) investigated the photophysics of 1,4-diethynyl-2-fluorobenzene. They observed the effects of aggregation on its photophysical properties, analyzing absorption, reflectance, and emission spectra in both solutions and crystals. This research provides insights into the properties of similar compounds under different physical states (Levitus et al., 2001).

Analytical Application in Arylation of Amines

The compound's relevance in analytical chemistry is evident in the study by Wong and Connors (1983). They examined the hexadecyltrimethylammonium bromide-catalyzed reaction of 1-fluoro-2,4-dinitrobenzene with amines. This catalysis is useful for spectrophotometric determinations of amines, demonstrating the compound's utility in analytical methodologies (Wong & Connors, 1983).

Electrochemical Reduction Studies

McGuire and Peters (2016) explored the electrochemical reduction of related methoxybenzene compounds. Their research provides insights into the reduction behavior of these compounds, potentially relevant to understanding the electrochemical properties of this compound (McGuire & Peters, 2016).

Molecular Structure Analysis

A study on 2-Fluoro-N-(4-methoxyphenyl)benzamide by Saeed et al. (2009) analyzed its molecular structure and intermolecular interactions. This research aids in understanding the structural characteristics of similar fluoromethoxybenzene compounds (Saeed et al., 2009).

Synthesis of Cardiovascular Agents

Pant et al. (1997) focused on synthesizing fluorinated benzothiazepines, a class of compounds including fluoromethoxybenzenes, for potential use as cardiovascular agents. This application highlights the medical relevance of the compound (Pant et al., 1997).

Investigation of Vibrational Frequencies

The vibrational frequencies of related compounds were studied by Liu et al. (2013), which can be extrapolated to understand the vibrational properties of this compound (Liu et al., 2013).

Receptor-Based Imaging Agents

Research by Pomper et al. (1990) on receptor-based imaging agents using fluorine-substituted estradiols provides insights into the potential imaging applications of fluoromethoxybenzenes (Pomper et al., 1990).

Oxidation Kinetics in Liquid Phase

Zawadiak et al. (2003) studied the oxidation kinetics of methoxybenzenes in the liquid phase, which could provide useful information for similar reactions involving this compound (Zawadiak et al., 2003).

Electrosynthesis and Spectroscopic Characterization

Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of poly(methoxybenzenes), which can be informative for similar synthesis and analysis of this compound (Moustafid et al., 1991).

Safety and Hazards

The safety information for 1-Ethynyl-2-fluoro-4-methoxybenzene indicates that it is a flammable solid that causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

As a derivative of benzene, it may interact with various biological targets through electrophilic aromatic substitution .

Mode of Action

The mode of action of 1-Ethynyl-2-fluoro-4-methoxybenzene likely involves electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its molecular weight (15015 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

As a benzene derivative, it may exert effects through electrophilic aromatic substitution, but the specific outcomes of these interactions would depend on the cellular context and the nature of the electrophile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 4°C, suggesting that it may be sensitive to heat . Additionally, its liquid form may influence its distribution and interaction with biological targets .

Biochemical Analysis

Biochemical Properties

1-Ethynyl-2-fluoro-4-methoxybenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile, forming sigma bonds with nucleophilic sites on biomolecules . This interaction can lead to the formation of stable intermediates, which are crucial for further biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of specific signaling proteins, leading to changes in downstream signaling cascades. Additionally, it has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes involved in metabolic pathways by forming stable complexes with their active sites. This inhibition can result in altered metabolic flux and changes in metabolite levels . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound may be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .

Properties

IUPAC Name |

1-ethynyl-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIYVDIUENRZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)

![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)

![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)

![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)